3H-benzo[e]indol-1-ol
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Overview
Description
3H-benzo[e]indol-1-ol is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, making it an important structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-benzo[e]indol-1-ol typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
3H-benzo[e]indol-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and dihydroindoles .
Scientific Research Applications
3H-benzo[e]indol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-benzo[e]indol-1-ol involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family.
3H-indole-2-carboxylic acid: Another indole derivative with different functional groups.
5-bromoindole: A halogenated indole with distinct reactivity.
Uniqueness
3H-benzo[e]indol-1-ol is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3H-benzo[e]indol-1-ol |
InChI |
InChI=1S/C12H9NO/c14-11-7-13-10-6-5-8-3-1-2-4-9(8)12(10)11/h1-7,13-14H |
InChI Key |
CCFOHIPRHCTGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CN3)O |
Origin of Product |
United States |
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